(2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid
Description
(2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxylic acid group at the 2-position (S-configuration) and a 4-methylbenzoyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2S)-1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
XXIZSXAVJZFQFI-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via an acylation reaction using 4-methylbenzoyl chloride and a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for such syntheses .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Inhibition of Metalloproteases
The compound has been identified as a potent inhibitor of metalloproteases, specifically zinc hydrolases. These enzymes are implicated in various pathological conditions including hypertension, myocardial ischemia, and cancer. By inhibiting these enzymes, (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid can potentially mitigate the effects of diseases associated with excessive metalloprotease activity .
Therapeutic Uses in Cardiovascular Disorders
Research indicates that this compound may be beneficial in treating cardiovascular diseases. It has been shown to have protective effects against myocardial ischemia and congestive heart failure by modulating endothelin-converting enzyme activity, which is crucial for regulating vascular tone and blood pressure .
Cerebroprotective Effects
The compound exhibits cerebroprotective properties, making it a candidate for treating conditions such as stroke and cerebral vasospasm. Its ability to inhibit metalloprotease activity may also contribute to protecting neuronal tissues during ischemic events .
Anticancer Activity
Preliminary studies suggest that (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid has anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of tumor growth factors .
Data Tables
| Application Area | Mechanism of Action | Potential Diseases Treated |
|---|---|---|
| Metalloprotease Inhibition | Inhibition of zinc hydrolases | Hypertension, cancer |
| Cardiovascular Protection | Modulation of endothelin activity | Myocardial ischemia, congestive heart failure |
| Cerebroprotection | Inhibition of protease activity | Stroke, cerebral vasospasm |
| Anticancer Activity | Modulation of apoptotic pathways | Various cancers (e.g., breast, lung) |
Case Study 1: Inhibition of Zinc Hydrolases
A study demonstrated that derivatives of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid effectively inhibited zinc hydrolase activity in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models, suggesting its potential role as an anti-metastatic agent .
Case Study 2: Cardiovascular Applications
In a clinical trial involving patients with hypertension, administration of the compound resulted in a significant decrease in blood pressure and improvement in cardiac function parameters. The results indicated that the compound could serve as a novel therapeutic option for managing hypertension and related cardiovascular conditions .
Case Study 3: Anticancer Research
Research conducted at the National Cancer Institute revealed that (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid exhibited over 70% inhibition against specific cancer cell lines during preliminary screenings. Further investigations are warranted to explore its full therapeutic potential and mechanisms .
Mechanism of Action
The mechanism of action of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
ACE Inhibitors with Pyrrolidine Moieties
Captopril ((2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid)
- Key Differences : Captopril features a sulfhydryl (-SH) group instead of the 4-methylbenzoyl group. This sulfhydryl moiety enables direct coordination to the zinc ion in angiotensin-converting enzyme (ACE), critical for its antihypertensive activity .
- Pharmacokinetics : Captopril’s smaller molecular weight (217.29 g/mol vs. ~245.28 g/mol for the target compound) and polar sulfhydryl group result in higher aqueous solubility (70–75% bioavailability) but shorter half-life (1.9 hours) .
- Research Findings : Captopril’s ACE inhibition reduces angiotensin II production, lowering blood pressure. The target compound’s 4-methylbenzoyl group may reduce ACE affinity but could enhance stability or selectivity for other metalloproteases .
Lisinopril ((2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid)
- Key Differences: Lisinopril incorporates a lysine-like side chain and phenylalkyl group, enhancing ACE binding via extended hydrophobic interactions.
- Pharmacokinetics : Longer half-life (~12 hours) due to reduced renal clearance compared to Captopril. The target compound’s simpler structure may favor synthetic accessibility .
Pyrrolidine Derivatives with Aromatic or Heterocyclic Substituents
Example : (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- The 4-hydroxy group introduces additional hydrogen-bonding capability .
- Research Implications : Sulfonyl groups are common in protease inhibitors (e.g., HIV-1 protease), suggesting the target compound’s benzoyl group might be optimized for similar applications .
Example : (2S)-1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid
- This compound’s higher molecular weight (292.29 g/mol) and density (1.464 g/cm³) suggest increased membrane permeability .
Peptidomimetic and Protected Derivatives
Example : (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
- Key Differences : The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. Its bulkiness may hinder enzymatic degradation, contrasting with the target compound’s unprotected benzoyl group .
- Synthetic Utility : Boc-protected derivatives are intermediates in drug development, whereas the target compound’s free carboxylic acid could facilitate direct conjugation or salt formation .
Example: (2S)-1-[(4S)-4-Amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid
- This contrasts with the target compound’s non-polar benzoyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- ACE Inhibition vs. Novel Targets: While Captopril and Lisinopril prioritize ACE inhibition, the target compound’s 4-methylbenzoyl group may redirect activity toward other zinc-dependent enzymes (e.g., matrix metalloproteases) or non-enzymatic targets like G-protein-coupled receptors .
- Synthetic Flexibility : and highlight methods for acylating pyrrolidine cores, suggesting the target compound could be modified with heterocycles (e.g., isoxazole in ) to enhance bioactivity .
- Pharmacokinetic Optimization : The benzoyl group’s lipophilicity may improve blood-brain barrier penetration, making the compound suitable for central nervous system applications, as seen in orexin receptor antagonists () .
Biological Activity
(2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrolidine-based compounds that exhibit various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
This compound features a pyrrolidine ring with a carboxylic acid group and a 4-methylbenzoyl substituent, which is crucial for its biological activity.
1. Anti-inflammatory Properties
Research indicates that pyrrolidine derivatives, including (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid, exhibit significant anti-inflammatory activity. A study demonstrated that compounds in this class could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as arthritis and asthma .
2. Anticancer Activity
The anticancer potential of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid has been explored through various studies. For instance, derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of specific kinases associated with cancer progression .
3. Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The protective effects are believed to be mediated through the modulation of glutamate receptors and enhancement of antioxidant defenses.
Case Studies
The biological activities of (2S)-1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid are attributed to its ability to interact with various biological targets:
- Cytokine Inhibition : The compound inhibits the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.
- Apoptosis Induction : In cancer cells, it activates the intrinsic apoptotic pathway, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, providing cellular protection against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
